3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
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Overview
Description
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one is a boronic ester compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one typically involves the reaction of a cyclohexanone derivative with a boronic ester precursor. One common method is the palladium-catalyzed borylation of cyclohexanone derivatives using bis(pinacolato)diboron or pinacolborane as the boronic ester source . The reaction is usually carried out under mild conditions, with the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
What sets 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one apart from similar compounds is its unique cyclohexanone ring structure, which provides additional reactivity and versatility in organic synthesis. The presence of the boronic ester group allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H23BO3 |
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Molecular Weight |
238.13 g/mol |
IUPAC Name |
3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H23BO3/c1-11(2)12(3,4)17-14(16-11)13(5)8-6-7-10(15)9-13/h6-9H2,1-5H3 |
InChI Key |
HOQQJIYRSKNVGW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCCC(=O)C2)C |
Origin of Product |
United States |
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